

Protocol for DAST-Mediated Fluorodesulfurization Intermediates

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Compound of Interest

Compound Name: *[4-(Difluoromethoxy)-3-methoxyphenyl]methanol*

CAS No.: 199854-38-1

Cat. No.: B3340041

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Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Abstract & Strategic Significance

The conversion of thiocarbonyl groups (

) to gem-difluorides (

)—termed fluorodesulfurization—is a pivotal transformation in medicinal chemistry. It allows for the bioisosteric replacement of metabolically labile carbonyls or thiocarbonyls with lipophilic, metabolically stable difluoromethylene moieties. While traditional methods employed harsh reagents like sulfur tetrafluoride (

), the use of Diethylaminosulfur trifluoride (DAST) provides a milder, liquid-phase alternative.^[1]

This guide details the mechanistic pathways, specifically focusing on the transient aminosulfuthionium intermediates, and provides a validated protocol for the DAST-mediated fluorodesulfurization of thioketones, thioesters, and dithioesters. Understanding these intermediates is critical for troubleshooting failed reactions and optimizing yields for complex substrates.

Safety Directive (Critical)

WARNING: DAST is a high-energy, hazardous reagent.

- **Explosion Hazard:** DAST can decompose explosively at elevated temperatures (>90 °C). Never distill DAST.
- **HF Generation:** Upon contact with moisture, DAST releases Hydrogen Fluoride (HF), a corrosive and toxic gas that causes severe, penetrating burns.
- **Engineering Controls:** All operations must be performed in a functioning fume hood behind a blast shield.
- **Quenching:** Quench reactions by slowly adding the mixture to saturated aqueous sodium bicarbonate () at 0 °C. Never add water directly to neat DAST.

Mechanistic Insight: The Aminosulfuthionium Intermediate

The fluorodesulfurization of thiocarbonyls by DAST does not proceed via a simple concerted displacement. It involves the formation of a highly reactive cationic intermediate.

The Reaction Pathway

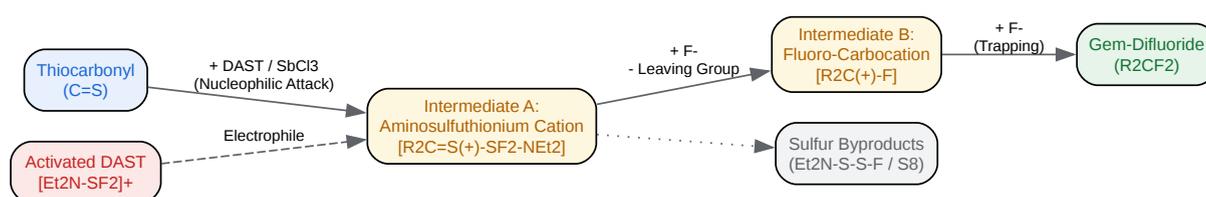
- **Activation:** The sulfur atom of the thiocarbonyl is nucleophilic. However, DAST alone is often insufficient for less reactive substrates (e.g., thioesters). The addition of a Lewis Acid catalyst, such as Antimony(III) chloride (), activates DAST by generating a more electrophilic species, likely .
- **Sulfonium Formation:** The thiocarbonyl sulfur attacks the electrophilic sulfur of the activated DAST, forming a cationic aminosulfuthionium intermediate (Intermediate A in the diagram below). This is the critical "fluorodesulfurization intermediate."
- **First Fluorination:** A fluoride ion attacks the thiocarbonyl carbon, breaking the

-bond and forming an

-fluoro-sulfonium species.

- Desulfurization/Elimination: The sulfur moiety, now a good leaving group (likely an amino-disulfur species), is expelled, generating a fluoro-carbocation (Intermediate B).
- Second Fluorination: A second fluoride ion traps the carbocation to yield the gem-difluoride.

Mechanistic Visualization



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Caption: Step-wise conversion of thiocarbonyls to gem-difluorides via the cationic aminosulfuthionium intermediate.

Experimental Protocol

This protocol is adapted from the work of Lal et al. (2000), utilizing

catalysis to expand the substrate scope to include electron-deficient thioesters and carbonates.

Reagents & Equipment

- Substrate: Thioketone, Thioester, or Dithioester (1.0 equiv).
- Reagent: DAST (Diethylaminosulfur trifluoride) (1.5 – 2.0 equiv).
- Catalyst: Antimony(III) chloride () (0.05 – 0.1 equiv).
- Solvent: Anhydrous Dichloromethane ()

).

- Atmosphere: Dry Nitrogen or Argon.
- Vessel: Teflon (PFA) flask or oven-dried glassware with a pressure-relief septum.

Step-by-Step Procedure

- Preparation: In a fume hood, charge an oven-dried flask with the thiocarbonyl substrate (1.0 mmol) and anhydrous (5 mL).
- Catalyst Addition: Add (11 mg, 0.05 mmol) to the solution. Stir until dissolved.
- DAST Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DAST (0.2 mL, ~1.5 mmol) dropwise via a syringe.
 - Note: A slight exotherm and fuming may occur.
- Reaction: Allow the mixture to warm to room temperature (25 °C). Stir for 2–12 hours.
 - Monitoring: Monitor by TLC or NMR. The disappearance of the intense color of the thiocarbonyl (often yellow/orange) indicates consumption.
- Quenching: Cool the mixture to 0 °C. Slowly pour the reaction mixture into a beaker containing saturated aqueous (20 mL). Stir vigorously for 15 minutes until evolution ceases.
- Extraction: Extract the aqueous layer with (3 x 10 mL).
- Purification: Dry the combined organics over

, filter, and concentrate in vacuo (do not heat above 30 °C). Purify via silica gel flash chromatography.

Reaction Scope & Stoichiometry Table

Substrate Class	Example	DAST Equiv.	Catalyst	Time (h)	Yield (%)
Thioketones	Benzophenone-S	1.5	None	1-2	90-95
Thioesters	O-Phenyl thiobenzoate	1.5	(5%)	4-8	80-88
Dithioesters	Methyl dithiobenzoate	2.0	(10%)	12	75-82
Thioamides	N,N-Dimethyl thiobenzamide	2.0	(10%)	12-24	60-70

Characterization of Intermediates & Products

NMR Signatures

Direct observation of the aminosulfonium intermediate is difficult due to its transient nature, but low-temperature NMR (-78 °C) can sometimes detect the initial adduct.

- Gem-Difluoride Product: Look for a signal between -80 ppm and -120 ppm (relative to).
 - If the is adjacent to protons (e.g.,), the signal will appear as a multiplet (triplet or pentet) due to coupling (typically 10–20 Hz).
 - If the

is quaternary (e.g.,

), it will appear as a singlet.

Troubleshooting Guide

Observation	Diagnosis	Remediation
No Reaction	Substrate is too electron-deficient; DAST is inactive.	Add or catalyst. Ensure anhydrous conditions (water kills DAST).
Vinyl Fluoride Formation	Elimination competes with substitution.	The carbocation intermediate (Intermediate B)[2] lost a proton instead of trapping F-. Lower temperature to 0 °C; use non-basic workup.
Complex Mixture	Decomposition of intermediate.	Reaction time too long. Quench immediately upon disappearance of starting material color.

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